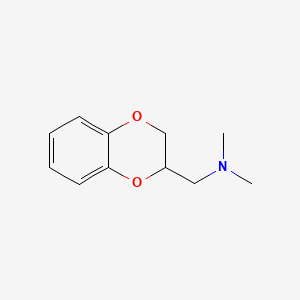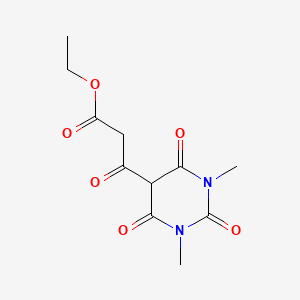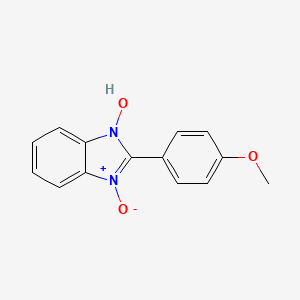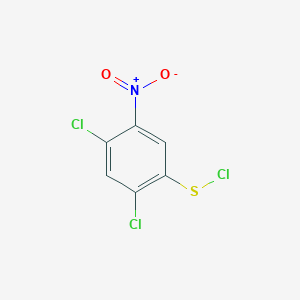![molecular formula C12H13BrCl3NO3 B14350697 N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide CAS No. 93463-07-1](/img/structure/B14350697.png)
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is an organic compound with a complex structure that includes a benzamide core, a bromopropoxy group, and a trichloroethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with 1-(3-bromopropoxy)-2,2,2-trichloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the solvent used is often dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group in the benzamide core can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromopropoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trichloroethyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but lacks the trichloroethyl group.
(E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one: Contains a chalcone core instead of a benzamide core.
Uniqueness
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is unique due to the presence of both the trichloroethyl and bromopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
| 93463-07-1 | |
Molekularformel |
C12H13BrCl3NO3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-[1-(3-bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C12H13BrCl3NO3/c13-6-3-7-20-11(12(14,15)16)17-10(19)8-4-1-2-5-9(8)18/h1-2,4-5,11,18H,3,6-7H2,(H,17,19) |
InChI-Schlüssel |
HVLSQBCWUYVHMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)OCCCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)


